molecular formula C14H20N2O2 B2684422 tert-butyl 2-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate CAS No. 1823812-89-0

tert-butyl 2-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate

Cat. No.: B2684422
CAS No.: 1823812-89-0
M. Wt: 248.326
InChI Key: HKERKWBECOGZAZ-UHFFFAOYSA-N
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Description

tert-Butyl 2-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate is a bicyclic heterocyclic compound featuring a quinoxaline core fused with a dihydro ring system. The tert-butyl carbamate group at the 1-position and a methyl substituent at the 2-position confer steric bulk and modulate electronic properties, making it a valuable intermediate in medicinal chemistry and drug discovery .

Properties

IUPAC Name

tert-butyl 2-methyl-3,4-dihydro-2H-quinoxaline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-10-9-15-11-7-5-6-8-12(11)16(10)13(17)18-14(2,3)4/h5-8,10,15H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKERKWBECOGZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=CC=CC=C2N1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823812-89-0
Record name tert-butyl 2-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
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Biological Activity

Tert-butyl 2-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate is a member of the quinoxaline family, known for its diverse biological activities. This compound features a unique heterocyclic structure that combines a benzene and a pyrazine ring, which contributes to its potential therapeutic properties. The compound's molecular formula is C14_{14}H20_{20}N2_{2}O2_{2}, with a molecular weight of approximately 248.32 g/mol. Its synthesis typically involves the reaction of 3,4-dihydroquinoxaline-1-carboxylic acid with tert-butyl alcohol, using dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Anticancer Activity

The anticancer properties of quinoxaline derivatives are well-documented. Compounds in this class have been investigated for their ability to inhibit tumor growth through various mechanisms, including inducing oxidative stress and DNA damage in cancer cells . While direct studies on this compound are sparse, it is hypothesized that its ability to interact with biological targets could lead to similar anticancer effects.

The biological activity of this compound may be attributed to its interactions with specific enzymes and receptors in biological systems. These interactions can modulate various signaling pathways, potentially leading to therapeutic effects in microbial infections and cancer.

Case Study: Antimycobacterial Activity

A study investigating quinoxaline derivatives revealed that modifications at specific positions on the quinoxaline ring significantly influenced their antimicrobial potency. For example, compounds with bulky substituents exhibited enhanced activity against M. tuberculosis, suggesting that structural variations can optimize therapeutic efficacy .

CompoundMIC (μg/mL)Activity Type
Compound 41.25Antimycobacterial
Compound 5>10Less effective
Compound 65Moderate activity

Case Study: Anticancer Properties

In another investigation into quinoxaline derivatives' anticancer properties, it was found that certain compounds induced apoptosis in cancer cell lines by activating caspase pathways. The study highlighted the importance of structural features in determining the compound's ability to trigger these pathways effectively .

Scientific Research Applications

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. A study on quinoxaline derivatives demonstrated that modifications at specific positions on the quinoxaline ring could significantly influence their antimicrobial potency against pathogens like Mycobacterium tuberculosis. Compounds with bulky substituents exhibited enhanced activity, suggesting that structural variations can optimize therapeutic efficacy.

Case Study: Antimycobacterial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values for various quinoxaline derivatives against M. tuberculosis:

CompoundMIC (μg/mL)Activity Type
Compound 41.25Antimycobacterial
Compound 5>10Less effective
Compound 65Moderate activity

This data indicates that structural modifications can lead to significant differences in antimicrobial effectiveness.

Other Potential Applications

Beyond anticancer and antimicrobial activities, quinoxaline derivatives are being explored for their antiviral and anti-inflammatory properties. The unique heterocyclic structure of tert-butyl 2-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate may contribute to its interaction with various biological targets, modulating signaling pathways associated with these therapeutic effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The tert-butyl 3,4-dihydroquinoxaline-1(2H)-carboxylate scaffold is highly tunable, with substitutions at positions 2, 4, 6, and 7 significantly altering physicochemical and biological properties. Key analogs include:

Compound Name Substituents Molecular Weight Key Synthetic Methods Biological Relevance Reference
tert-Butyl 6-nitro-3,4-dihydroquinoxaline-1(2H)-carboxylate (S-5) 6-NO₂ 278.28 g/mol Boc protection of 6-nitro-1,2,3,4-tetrahydroquinoxaline in DMSO/NaHCO₃ Intermediate for covalent ligand discovery
tert-Butyl 4-[4-(Methoxycarbonyl)benzyl]-3,4-dihydroquinoxaline-1(2H)-carboxylate (16a) 4-(4-MeO₂C-benzyl) 383.3 g/mol Alkylation with propargyl bromide/K₂CO₃ HDAC6 inhibitor (IC₅₀ = 120 nM)
tert-Butyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate 7-Br, 3-oxo 313.19 g/mol Bromination or oxidation of parent compound Building block for kinase inhibitors
tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate 6-OCH₃ 264.32 g/mol Methoxylation via SNAr or coupling Unspecified (typically used in fluorescence probes)

Key Observations :

  • Electron-Withdrawing Groups (NO₂, Br): Increase reactivity in electrophilic substitutions but reduce solubility. For example, the 6-nitro derivative (S-5) exhibits a melting point of 122–124°C and distinct NMR shifts (δ 10.69 ppm for aromatic protons) .
  • Electron-Donating Groups (OCH₃) : Enhance solubility and stabilize intermediates in coupling reactions. The 6-methoxy analog is stored at 2–8°C, indicating sensitivity to thermal degradation .
  • Bulkier Substituents (benzyl groups) : Improve target binding affinity. Compound 16a, with a 4-(methoxycarbonyl)benzyl group, shows potent HDAC6 inhibition (60% yield, ¹H NMR δ 7.99–6.55 ppm) .

Physicochemical and Spectroscopic Comparisons

Property tert-Butyl 2-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate (Hypothetical) 6-Nitro Analog (S-5) 7-Bromo-3-oxo Analog
Melting Point Not reported 122–124°C Not reported
¹H NMR (Key Shifts) Expected δ 1.54 ppm (tert-butyl) δ 10.69 (ArH), 4.43 (NH) δ 5.31 (s, 2H, CH₂)
Solubility Moderate in CH₂Cl₂/THF Low in polar solvents Poor due to bromine
Stability Stable at RT Sensitive to light Requires inert atmosphere

Q & A

Q. What are the standard synthetic routes for tert-butyl 2-methyl-3,4-dihydroquinoxaline-1(2H)-carboxylate, and how can purity be optimized?

The compound is typically synthesized via alkylation or nucleophilic substitution. For example, a tert-butyl carbamate-protected dihydroquinoxaline scaffold can react with methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF. Purification often involves column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC to achieve >95% purity . Key optimization steps include controlling reaction temperature (50–70°C) and stoichiometric ratios (1:1.2–1:3 substrate:reagent) to minimize side products like over-alkylation .

Q. How is structural confirmation performed for this compound?

Structural validation relies on ¹H/¹³C NMR and HRMS . For example:

  • ¹H NMR (CDCl₃): δ 1.53 (s, 9H, tert-butyl), 3.88–3.84 (m, 2H, CH₂), 3.46–3.43 (m, 2H, CH₂), 4.56 (s, 2H, N–CH₂–Ar) .
  • HRMS : Calculated [M + H]⁺ for C₁₇H₂₃N₂O₃: 327.1709; observed: 327.1712 .
    X-ray crystallography using SHELX programs (e.g., SHELXL) can resolve stereochemistry and confirm the bicyclic scaffold .

Q. What solvents and conditions are critical for stability during storage?

The compound is hygroscopic and light-sensitive. Recommended storage: sealed containers under inert gas (N₂/Ar), 2–8°C, and desiccated (silica gel). Avoid prolonged exposure to DMSO or DMF, which can degrade the tert-butyl carbamate group .

Advanced Research Questions

Q. How can synthetic yields be improved for N-alkylated derivatives of this scaffold?

Yields depend on steric hindrance and electronic effects. For example, introducing bulky substituents (e.g., propargyl groups) requires phase-transfer catalysts (e.g., NaI) to enhance reactivity in DMF at 50°C . Microwave-assisted synthesis (100–120°C, 30 min) reduces reaction time and improves yields by 15–20% compared to conventional heating .

Q. What analytical methods resolve contradictions in NMR data for diastereomeric mixtures?

  • 2D NMR (COSY, NOESY): Differentiates diastereomers via coupling patterns (e.g., axial vs. equatorial protons in the dihydroquinoxaline ring) .
  • Chiral HPLC (e.g., Chiralpak AD-H column, hexane/IPA) separates enantiomers with >99% ee .
  • Dynamic NMR at variable temperatures (e.g., –40°C to 25°C) identifies rotamers by observing coalescence of split peaks .

Q. How does the tert-butyl carbamate group influence reactivity in downstream functionalization?

The tert-butyl group acts as a protecting group for the secondary amine, enabling selective functionalization at the methyl or aryl positions. For example, deprotection with TFA/DCM (1:1, 2 hr) exposes the amine for coupling with activated esters (e.g., NHS esters) in HDAC inhibitor synthesis . However, harsh acidic conditions may protonate the quinoxaline ring, requiring buffered deprotection (pH 4–5) .

Q. What computational methods predict the compound’s bioactivity in target identification?

  • Molecular docking (AutoDock Vina) with HDAC6 or NOTUM crystal structures (PDB: 5EDU, 6W7K) identifies binding poses of the dihydroquinoxaline core .
  • QSAR models using Hammett constants (σ) and logP values prioritize substituents (e.g., electron-withdrawing groups) for improved IC₅₀ values .

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